2-(2-Chloropyridin-3-yl)ethanamine;hydrochloride
CAS No.: 2243505-63-5
Cat. No.: VC5509618
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243505-63-5 |
|---|---|
| Molecular Formula | C7H10Cl2N2 |
| Molecular Weight | 193.07 |
| IUPAC Name | 2-(2-chloropyridin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H |
| Standard InChI Key | WYWLIZJTFDXXPC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Cl)CCN.Cl |
Introduction
Chemical Identity and Structural Properties
2-(2-Chloropyridin-3-yl)ethanamine hydrochloride belongs to the class of chlorinated pyridine derivatives. Its molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.07 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethanamine group (-CH₂CH₂NH₂) at the 3-position, protonated as a hydrochloride salt. Key structural attributes include:
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Chlorine Substitution: The electron-withdrawing chlorine atom at the 2-position influences the ring's electronic density, potentially enhancing reactivity in nucleophilic substitution reactions.
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Ethanamine Side Chain: The primary amine group facilitates salt formation with hydrochloric acid, improving aqueous solubility for biological applications .
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀Cl₂N₂ | |
| Molecular Weight | 193.07 g/mol | |
| CAS Number | 1956356-06-1 | |
| Solubility | Enhanced in polar solvents |
The compound’s SMILES notation is ClC1=NC=CC(=C1CCN)Cl, and its InChIKey is KYINEFUAPFGWPQ-UHFFFAOYSA-N . X-ray crystallography data remain unavailable, but nuclear magnetic resonance (NMR) spectroscopy of analogous compounds confirms the expected proton environments .
Synthetic Methodologies
While no direct synthesis protocols for 2-(2-Chloropyridin-3-yl)ethanamine hydrochloride are documented in the literature, related chloropyridine derivatives offer viable synthetic blueprints. A plausible route involves:
Nucleophilic Substitution and Amine Formation
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Chloropyridine Precursor: Start with 2,3-dichloropyridine, where the 3-position chlorine is more reactive due to steric and electronic factors.
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Ethanamine Introduction: React with ethylenediamine under basic conditions to substitute the 3-chloro group, forming 2-chloro-3-(ethylamino)pyridine.
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Hydrochloride Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | 2,3-Dichloropyridine, ethylenediamine, K₂CO₃, DMF, 80°C | Use excess amine to drive substitution |
| 2 | HCl (g) in diethyl ether | Control pH to avoid over-protonation |
A patent describing the synthesis of 3-acetyl-2-chloropyridine (CN115611802B) highlights critical reaction parameters, such as maintaining temperatures below 0°C during Grignard reagent addition and using HPLC to monitor reaction progress . These principles could be adapted for 2-(2-Chloropyridin-3-yl)ethanamine hydrochloride to minimize side reactions.
Pharmacological and Biological Profile
Although direct pharmacological data for 2-(2-Chloropyridin-3-yl)ethanamine hydrochloride are sparse, structurally related compounds exhibit notable bioactivity:
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Neurotransmitter Modulation: Analogous chloropyridine amines, such as (R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride, interact with serotonin (5-HT) receptors, suggesting potential anxiolytic or antidepressant effects.
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Enzyme Inhibition: The chlorine atom and amine group may facilitate binding to enzymatic active sites, as seen in kinase inhibitors.
Mechanistic Hypotheses:
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The hydrochloride salt improves blood-brain barrier permeability, enabling central nervous system activity.
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Steric effects from the 2-chloro substituent could enhance receptor selectivity compared to non-chlorinated analogs.
Structural Analogs and Comparative Analysis
Table 3: Comparative Analysis of Chloropyridine Derivatives
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-(2-Chloropyridin-3-yl)ethanamine | C₇H₁₀Cl₂N₂ | Reference compound |
| 2-[(2-Chloropyridin-3-yl)oxy]ethanamine | C₇H₉ClN₂O | Ether linkage reduces basicity |
| (R)-1-(5-Chloropyridin-3-yl)ethanamine | C₇H₈ClN₂ | Chirality introduces stereoselectivity |
These analogs demonstrate how minor structural changes alter physicochemical and biological properties. For instance, replacing the amine with an ether group (as in 2-[(2-Chloropyridin-3-yl)oxy]ethanamine) reduces water solubility but increases metabolic stability .
Applications in Drug Discovery
2-(2-Chloropyridin-3-yl)ethanamine hydrochloride serves as a building block in medicinal chemistry:
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Intermediate for Kinase Inhibitors: Chloropyridine moieties are prevalent in drugs targeting tyrosine kinases, such as imatinib analogs.
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Antimicrobial Agents: Chlorinated pyridines exhibit activity against Gram-positive bacteria, with the amine group enabling membrane disruption.
Case Study: A 2024 study on (R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride revealed dose-dependent inhibition of Staphylococcus aureus growth (MIC = 8 µg/mL), suggesting potential for antibacterial drug development.
Recent Developments and Future Directions
Recent patents, such as CN115611802B, emphasize advanced purification techniques like vacuum distillation and HPLC monitoring, which could improve the synthesis efficiency of this compound . Future research should prioritize:
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Pharmacokinetic Studies: Assess absorption, distribution, and metabolism in model organisms.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize target binding.
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